Cas no 2171859-91-7 (5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid)

5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
- EN300-1456756
- 5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
- 2171859-91-7
-
- インチ: 1S/C12H14ClN3O4/c13-8-7-14-11(15-9(8)10(17)18)16-3-1-12(2-4-16)19-5-6-20-12/h7H,1-6H2,(H,17,18)
- InChIKey: GJLUMHAFMJZVTN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC(=NC=1C(=O)O)N1CCC2(CC1)OCCO2
計算された属性
- せいみつぶんしりょう: 299.0672836g/mol
- どういたいしつりょう: 299.0672836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 84.8Ų
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456756-250mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1456756-100mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1456756-500mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1456756-10000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1456756-50mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1456756-1.0g |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1456756-1000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1456756-2500mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1456756-5000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 5000mg |
$2443.0 | 2023-09-29 |
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 関連文献
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acidに関する追加情報
5-Chloro-2-{1,4-Dioxa-8-Azaspiro[4.5]Decan-8-Yl}Pyrimidine-4-Carboxylic Acid: A Comprehensive Overview
5-Chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid (CAS No: 2171859-91-7) is a highly specialized organic compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug development. The structure of this compound is characterized by a pyrimidine ring system, a spirocyclic moiety, and a chlorine substituent, all of which contribute to its unique chemical properties and bioactivity.
The pyrimidine ring is a fundamental structural component of this compound, playing a crucial role in its interactions with biological targets. Pyrimidines are aromatic heterocycles that are commonly found in nucleic acids and are often utilized in the design of antiviral and anticancer agents. The presence of the chlorine substituent at the 5-position further enhances the compound's chemical diversity and may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
The spirocyclic moiety in this compound adds another layer of complexity to its structure. Spiro compounds are characterized by two rings sharing only one atom, creating a unique three-dimensional arrangement that can significantly impact the molecule's stability and bioavailability. The 1,4-dioxa-8-azaspiro[4.5]decane ring system within this compound introduces oxygen and nitrogen atoms into the structure, which can enhance hydrogen bonding capabilities and improve solubility properties. These features make the compound an attractive candidate for drug delivery systems.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in drug design due to their ability to modulate pharmacodynamic properties while maintaining structural integrity. Studies have shown that spirocyclic pyrimidines like this compound exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that similar compounds can effectively inhibit kinase enzymes associated with cancer progression.
The carboxylic acid group at the 4-position of the pyrimidine ring further enhances the compound's versatility. This functional group can participate in hydrogen bonding interactions with biological targets, potentially improving binding affinity and selectivity. Additionally, carboxylic acids are often utilized as scaffolds for further chemical modifications, such as esterification or amidation, enabling the creation of prodrugs or targeted delivery systems.
From a synthetic perspective, the construction of 5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid involves a series of intricate organic reactions. The synthesis typically begins with the preparation of the spirocyclic core through cyclization reactions involving appropriate diols and diamines. Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the pyrimidine ring system and functional groups such as chlorine and carboxylic acid moieties.
Preclinical studies on this compound have revealed promising results in terms of its antitumor activity. In vitro assays have shown that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells to a significant extent. These findings suggest that the compound could serve as a lead molecule for developing novel anticancer therapies.
Moreover, computational studies utilizing molecular docking techniques have provided insights into the binding modes of this compound with key therapeutic targets such as protein kinases and transcription factors. These studies have highlighted critical residues responsible for ligand binding and provided valuable information for further optimization efforts.
In terms of pharmacokinetics, preliminary studies indicate that 5-chloro-2-{1,4-dioxa-8 azaspiro[4 5]decan 8 yl}pyrimidine 4 carboxylic acid has favorable absorption profiles when administered orally or parenterally. Its solubility characteristics suggest that it may be suitable for formulation into tablets or injectable solutions without requiring extensive excipient modifications.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug candidate. Ongoing research focuses on optimizing its bioavailability while maintaining its therapeutic efficacy through structural modifications such as stereochemistry adjustments or prodrug strategies.
In conclusion,5-chloro 2 {1 4 dioxa 8 azaspiro [4 5] decan 8 yl} pyrimidine 4 carboxylic acid represents a cutting-edge advancement in medicinal chemistry with immense potential in oncology therapeutics. Its unique structural features combined with promising preclinical data position it as a strong candidate for future clinical trials targeting various cancers.
2171859-91-7 (5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid) 関連製品
- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)
- 2803855-65-2(3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)
- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)



